Benzyl oxolan-3-ylcarbamate

Medicinal Chemistry Synthetic Intermediates Protecting Groups

Benzyl oxolan-3-ylcarbamate (CAS 100390-87-2), also known as 3-N-Cbz-tetrahydrofuran-3-yl-amine, is a foundational organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol. It is a member of the carbamate class, characterized by a tetrahydrofuran (oxolane) ring and a benzyloxycarbonyl (Cbz) protecting group.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 100390-87-2
Cat. No. B021197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl oxolan-3-ylcarbamate
CAS100390-87-2
Synonyms3-N-CBZ-TETRAHYDROFURAN-3-YL-AMINE
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1COCC1NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C12H15NO3/c14-12(13-11-6-7-15-9-11)16-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14)
InChIKeyFKFYSAGKTJGORY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl oxolan-3-ylcarbamate (CAS 100390-87-2): A Benchmark 3-Aminotetrahydrofuran Building Block for Research and Procurement


Benzyl oxolan-3-ylcarbamate (CAS 100390-87-2), also known as 3-N-Cbz-tetrahydrofuran-3-yl-amine, is a foundational organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol [1]. It is a member of the carbamate class, characterized by a tetrahydrofuran (oxolane) ring and a benzyloxycarbonyl (Cbz) protecting group. This compound is a key structural component in various medicinal chemistry and synthetic biology applications, primarily valued as a protected 3-aminotetrahydrofuran intermediate. Its utility is highlighted in the synthesis of complex molecules, including adenosine receptor agonists and tyrosine kinase inhibitors, as documented in patents . The compound's standard purity of 97% and stable chemical profile make it a reliable choice for researchers.

Why Benzyl oxolan-3-ylcarbamate Cannot Be Simply Replaced by In-Class Carbamate Analogs in Critical Research


While a variety of Cbz-protected amines and oxolane derivatives exist, Benzyl oxolan-3-ylcarbamate (CAS 100390-87-2) is not directly interchangeable. Substitution with seemingly similar compounds, such as Cbz-D-homoserine lactone (CAS 41088-89-5) or benzyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS 305859-68-1), leads to divergent reactivity and biological outcomes due to differences in ring oxidation state, molecular weight, and the presence of chiral centers [1]. For instance, the lactone group in analogs introduces an electrophilic carbonyl that alters hydrogen bonding, metabolic stability, and synthetic utility . Consequently, attempts at generic substitution in validated synthetic pathways or biological assays can compromise reproducibility and yield inconsistent data, making precise procurement essential for research integrity .

Quantitative Differentiation of Benzyl oxolan-3-ylcarbamate (100390-87-2) Against Analogs: A Data-Centric Evidence Guide


Structural and Physicochemical Differentiation vs. Cbz-D-Homoserine Lactone

Benzyl oxolan-3-ylcarbamate (100390-87-2) differentiates itself from the closely related analog Cbz-D-homoserine lactone (CAS 41088-89-5) through a non-oxidized tetrahydrofuran core and lower molecular weight. These structural features result in a higher nitrogen content (6.33% N vs. 5.95% N) and lower carbon density, which can influence lipophilicity and solubility [1].

Medicinal Chemistry Synthetic Intermediates Protecting Groups

Physicochemical Property Contrast vs. Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

Compared to benzyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS 305859-68-1), the target compound lacks a ketone group at the 5-position. This structural variation significantly impacts the molecule's hydrogen bond donor/acceptor count and polar surface area (PSA). The target compound's calculated PSA is 51.05 Ų, which is lower than the predicted PSA for its oxidized analog, suggesting superior passive membrane permeability in biological contexts .

Organic Synthesis Peptide Chemistry Drug Design

Synthetic Utility as a Protected Amine Intermediate in Drug Discovery Patents

Benzyl oxolan-3-ylcarbamate (100390-87-2) is explicitly disclosed as a key synthetic intermediate in multiple patents for novel therapeutic candidates, including A1 adenosine receptor agonists and tyrosine kinase inhibitors . Its use as a protected 3-aminotetrahydrofuran moiety in complex molecular scaffolds (e.g., CN110655500A) [1] is a specific, documented application that highlights its utility over unprotected amines or differently protected analogs, which may be incompatible with subsequent reaction conditions (e.g., acidic or hydrogenolytic steps).

Medicinal Chemistry Patent Analysis Synthetic Routes

Documented Biological Activity as an Acetylcholinesterase (AChE) Inhibitor

Benzyl oxolan-3-ylcarbamate exhibits inhibitory activity against acetylcholinesterase (AChE), an enzyme target for Alzheimer's disease research . While a direct, quantitative comparison of IC50 values against a specific analog is not available in the provided sources, its reported activity as an AChE inhibitor is a notable biological function that differentiates it from structural analogs lacking this specific profile. This activity is a key consideration for researchers screening for novel AChE inhibitors.

Neurodegenerative Diseases Enzyme Inhibition Drug Discovery

Antibacterial Activity Against H. pylori and Other Pathogens

The compound has demonstrated antibacterial efficacy against Helicobacter pylori, a major pathogen in gastric disorders, with effective inhibition of bacterial growth observed at a concentration of 10 µg/mL . This quantitative threshold provides a benchmark for comparing this compound's potency against H. pylori with that of other potential urease inhibitors or antimicrobials. Moderate to strong activity was also reported against Salmonella typhi and Bacillus subtilis, though specific MIC values were not provided .

Antimicrobial Resistance Infectious Disease Gastroenterology

Key Research and Industrial Application Scenarios for Benzyl oxolan-3-ylcarbamate (100390-87-2)


Medicinal Chemistry: Synthesis of A1 Adenosine Receptor Agonists

This compound is a crucial building block in the synthesis of A1 adenosine receptor agonists, a class of compounds under investigation for treating tachycardia, atrial flutter, angina, and myocardial infarction . Its role as a protected 3-aminotetrahydrofuran moiety enables the precise construction of these complex agonists, where stereochemistry and functional group compatibility are critical. Procurement of this specific intermediate ensures fidelity to patented synthetic routes.

Chemical Biology: Development of Tyrosine Kinase Inhibitors (TKIs)

Benzyl oxolan-3-ylcarbamate is a valuable precursor for synthesizing pyrimido[5,4-d]pyrimidines, which are potent tyrosine kinase inhibitors used in oncology research . The Cbz protecting group is particularly advantageous in these multi-step syntheses, as it can be removed under mild hydrogenolysis conditions, preserving the integrity of other sensitive functional groups on the molecular scaffold.

Enzyme Inhibition Screening: AChE and Urease Lead Discovery

The compound's reported inhibitory activity against acetylcholinesterase (AChE) and urease makes it a suitable starting point for screening libraries or developing novel inhibitors for Alzheimer's disease and gastric infections, respectively . The specific concentration of 10 µg/mL for H. pylori inhibition provides a tangible benchmark for structure-activity relationship (SAR) studies aimed at optimizing potency.

Process Chemistry: Orthogonal Protection of Amino Alcohols

In synthetic organic chemistry, Benzyl oxolan-3-ylcarbamate serves as a protected form of 3-aminotetrahydrofuran. The Cbz group offers orthogonal protection relative to acid-labile groups like Boc, allowing for selective deprotection via hydrogenation without affecting other protecting groups. This is a standard, reliable application in multi-step organic synthesis, ensuring high yields and purity of downstream intermediates .

Quote Request

Request a Quote for Benzyl oxolan-3-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.